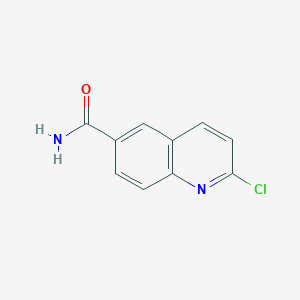
2-Chloroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroquinoline-6-carboxamide is a quinoline derivative known for its significant biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-6-carboxamide typically involves the reaction of 2-chloroquinoline-6-carboxylic acid with various amine derivatives. This reaction is often carried out in the presence of a base such as triethylamine (TEA) and a coupling agent like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) at room temperature .
Industrial Production Methods: Industrial production methods for quinoline derivatives, including this compound, often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinoline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with different nucleophiles, such as phenylacetylene, under palladium-catalyzed conditions.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring system, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Palladium chloride (PdCl₂), triethylamine, and triphenylphosphine in acetonitrile at 80°C under an inert atmosphere.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be used depending on the desired product.
Major Products Formed:
Substitution Reactions: 2-(Phenylethynyl)quinoline-3-carbaldehydes.
Oxidation and Reduction Reactions: Different quinoline derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Exhibits significant antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in treating diseases such as malaria and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 2-Chloroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Chloroquinoline-6-carboxamide can be compared with other quinoline derivatives:
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-chloroquinoline-6-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-9-4-2-6-5-7(10(12)14)1-3-8(6)13-9/h1-5H,(H2,12,14) |
InChI Key |
QXZZZTIRRRKIJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


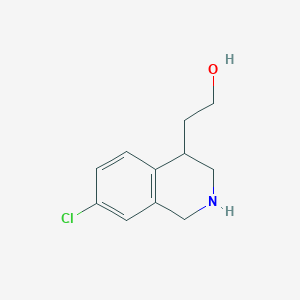


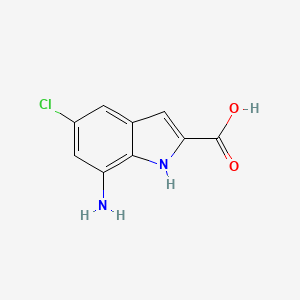
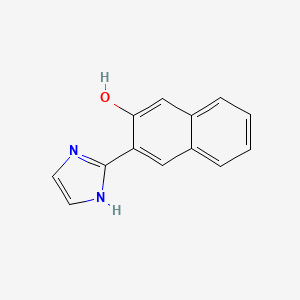


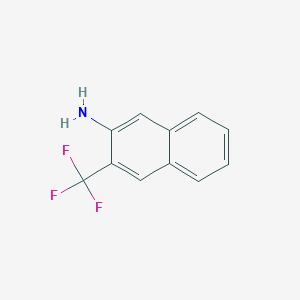
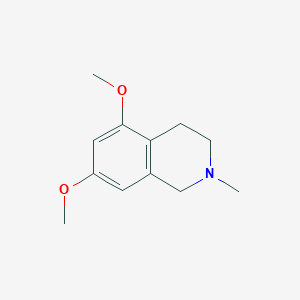
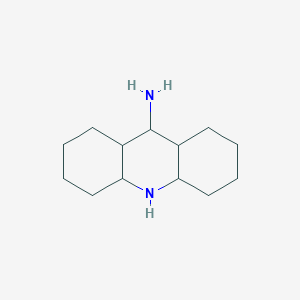
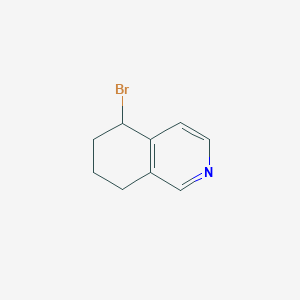
![Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)
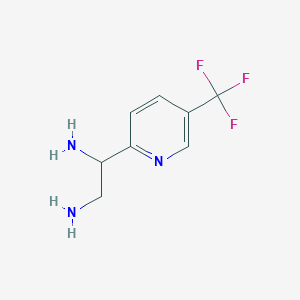
![7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)
